molecular formula C11H20N2O4 B13014790 (2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

Cat. No.: B13014790
M. Wt: 244.29 g/mol
InChI Key: VWZNEKDBBGXKOE-MRVPVSSYSA-N
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Description

(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a chiral piperazine derivative characterized by:

  • Stereochemistry: (2R) configuration at the second carbon of the piperazine ring.
  • Substituents: A methyl group at position 1 and a tert-butoxycarbonyl (Boc) protecting group at position 4.
  • Functional groups: A carboxylic acid at position 2.

This compound serves as a critical intermediate in pharmaceutical synthesis, leveraging the Boc group for temporary amine protection and the carboxylic acid for further functionalization . Its stereochemistry makes it valuable in enantioselective drug design, particularly for targeting chiral biomolecules.

Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-6-5-12(4)8(7-13)9(14)15/h8H,5-7H2,1-4H3,(H,14,15)/t8-/m1/s1

InChI Key

VWZNEKDBBGXKOE-MRVPVSSYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Protocol

Step Reaction Reagents and Conditions Notes
1 Stereoselective carboxylation at 2-position Starting piperazine derivative treated with carboxylation agents or hydrolysis of ester precursors under chiral control Ensures (2R) stereochemistry
2 Methylation of 1-position nitrogen Methyl iodide or methyl sulfate with base (e.g., K2CO3) in polar aprotic solvent (e.g., DMF) Controlled to avoid over-alkylation
3 Protection of 4-position nitrogen with Boc group Di-tert-butyl dicarbonate (Boc2O) with base (e.g., triethylamine) in solvent like THF or dichloromethane Boc group is base-labile, orthogonal to other protections
4 Purification Flash chromatography or recrystallization Purity > 95% confirmed by HPLC

Reaction Conditions Optimization

  • Temperature: Typically 0–25 °C for Boc protection to minimize side reactions.

  • Solvent: THF, dichloromethane, or DMF depending on step.

  • Base: Triethylamine or sodium carbonate to neutralize acid byproducts.

  • Time: Reaction times vary from 1 to 24 hours depending on step and scale.

Analytical Characterization

Comparative Data Table of Related Piperazine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Preparation Highlights
(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid C11H21N2O4 ~246.3 Methyl at N1, Boc at N4, carboxylic acid at C2 (2R) Multi-step synthesis with stereoselective carboxylation, methylation, Boc protection
(2R)-4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid C14H26N2O4 286.37 tert-butyl at C4, Boc at N1, carboxylic acid at C2 (2R) Reaction of tert-butyl carbamate with piperazine derivatives under controlled conditions
(R)-1-N-Boc-4-N-Fmoc-2-piperazine carboxylic acid C23H26N2O6 426.46 Boc and Fmoc protecting groups, carboxylic acid at C2 (R) Sequential protection with Boc and Fmoc groups, used in peptide synthesis

Research Findings and Notes

  • The Boc protecting group at the 4-position is introduced to prevent unwanted reactions at this nitrogen during subsequent synthetic steps. It is stable under neutral and basic conditions but can be removed under acidic conditions (e.g., trifluoroacetic acid).

  • The methyl group at the 1-position is introduced to modulate the compound’s chemical properties, such as solubility and reactivity.

  • The stereochemistry at the 2-position is critical for biological activity and is controlled either by chiral starting materials or stereoselective synthesis.

  • Purification techniques such as flash chromatography and recrystallization are essential to achieve high purity, which is confirmed by HPLC and NMR.

  • The compound serves as a valuable intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperazine ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Drug Development

The piperazine moiety is prevalent in many pharmaceutical agents due to its ability to interact with various biological targets. Research has indicated that derivatives of piperazine can exhibit a range of pharmacological activities, including:

  • Antidepressant effects by modulating serotonin receptors.
  • Antipsychotic properties through dopamine receptor antagonism.

Case Study: Antidepressant Activity
A study investigated the antidepressant-like effects of piperazine derivatives in rodent models. The results demonstrated that certain modifications to the piperazine structure enhanced serotonin receptor affinity, leading to improved efficacy compared to existing antidepressants .

Anticancer Research

Piperazine derivatives have been studied for their potential anticancer properties. The compound can serve as a scaffold for synthesizing new anticancer agents that target specific pathways involved in tumor growth and metastasis.

Case Study: Inhibition of Tumor Growth
In vitro studies have shown that piperazine-based compounds can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest .

Neuropharmacology

Research has suggested that compounds containing piperazine rings may have neuroprotective effects, making them candidates for treating neurodegenerative diseases.

Case Study: Neuroprotective Effects
A recent investigation highlighted the neuroprotective properties of piperazine derivatives against oxidative stress-induced neuronal damage. These findings indicate potential applications in conditions like Alzheimer's disease .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Drug DevelopmentEnhanced serotonin receptor affinity
Anticancer ResearchInhibition of cancer cell proliferation
NeuropharmacologyProtection against oxidative stress

Mechanism of Action

The mechanism by which (2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

Key structural distinctions among piperazine derivatives include substituent types, protecting groups, and stereochemistry. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents/Protecting Groups Molecular Formula Molecular Weight (g/mol) Applications/Notes
(2R)-1-methyl-4-Boc-piperazine-2-carboxylic acid (Target) 1-Me, 4-Boc C11H20N2O4 244.29 Chiral building block; Boc enables acid-labile deprotection
1-Boc-4-Cbz-Piperazine-2-Carboxylic Acid 1-Boc, 4-Cbz (benzyloxycarbonyl) C18H24N2O6 364.39 Dual protection for selective deprotection (Boc: acid-sensitive; Cbz: hydrogenolysis)
N-4-Cbz-2-piperazinecarboxylic acid 4-Cbz C13H16N2O4 280.28 Cbz group allows catalytic hydrogenation for amine exposure
2-[(2S)-4-Boc-2-isobutylpiperazin-1-yl]acetic acid 4-Boc, 2-isobutyl, acetic acid C15H28N2O4 300.39 Enhanced solubility and binding via acetic acid; used in peptide mimetics
4-(3-Phosphonopropyl)piperazine-2-carboxylic acid (CPP) 4-phosphonopropyl C8H17N2O5P 252.20 NMDA receptor antagonist; pharmacological activity

Stereochemical Considerations

  • Enantiomeric Purity : The target compound’s (2R) configuration is achieved via biocatalytic methods, such as amidase-mediated resolution of racemic mixtures (e.g., using Klebsiella terrigena), which provides >99% enantiomeric excess (ee) for (S)-piperazine-2-carboxylic acid derivatives . In contrast, the (2S)-enantiomer of CPP (a related NMDA antagonist) shows distinct receptor-binding affinities .
  • Synthetic Utility : The (2R) configuration is critical for synthesizing chiral drugs like protease inhibitors, where stereochemistry dictates target engagement .

Protecting Group Strategies

  • Boc Group : The target’s Boc group is removed under mild acidic conditions (e.g., trifluoroacetic acid), making it ideal for stepwise synthesis .
  • Cbz Group: Requires hydrogenolysis, limiting compatibility with reducible functional groups .
  • Dual Protection : Compounds like 1-Boc-4-Cbz-piperazine-2-carboxylic acid enable orthogonal deprotection, facilitating complex synthetic routes .

Physicochemical Properties

  • Solubility : The target compound’s Boc group enhances lipophilicity, favoring organic-phase reactions, while the carboxylic acid improves aqueous solubility at physiological pH.
  • Stability : Boc-protected derivatives are stable under basic conditions but degrade in strong acids, whereas Cbz-protected analogs are stable in acids but sensitive to reducing environments .

Pharmacological Relevance

  • Anticancer Agents: Piperazine-pyridazinone derivatives demonstrate cytotoxic activity via kinase inhibition .

Biological Activity

(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, and applications based on diverse scientific literature.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C12H21N2O4C_{12}H_{21}N_{2}O_{4} and a molecular weight of 241.31 g/mol. Its structure includes a piperazine ring, which is known for its versatility in drug design.

PropertyValue
Molecular FormulaC₁₂H₂₁N₂O₄
Molecular Weight241.31 g/mol
CAS Number149818-98-4
SolubilitySoluble in DMSO

Synthesis

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available piperazine derivatives.
  • Protection : The amino group is protected using a suitable protecting group.
  • Carboxylation : The carboxylic acid group is introduced at the 2-position through a carboxylation reaction.
  • Deprotection : The protecting group is removed under acidic conditions to yield the final product.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study evaluating various piperazine derivatives, including those similar to this compound, reported strong activity against several bacterial strains such as E. coli and Pseudomonas aeruginosa .

Anticancer Activity

The compound has also been studied for its anticancer potential. In vitro assays revealed that derivatives of piperazine, including the target compound, showed cytotoxic effects against various cancer cell lines, such as human colorectal adenocarcinoma and murine mammary carcinoma . The mechanism of action appears to involve cell cycle arrest and induction of apoptosis in cancer cells.

Enzyme Inhibition

A notable feature of this compound is its ability to inhibit key enzymes involved in neurodegenerative diseases. Research highlights its role as a competitive inhibitor of acetylcholinesterase (AChE), with Ki values indicating potent activity . This suggests potential applications in treating conditions like Alzheimer's disease.

Case Studies

  • Case Study on Antimicrobial Activity : A series of synthesized piperazine derivatives were tested for antimicrobial efficacy. The results demonstrated that compounds with structural similarities to this compound exhibited notable inhibition zones against pathogenic bacteria .
  • Case Study on Cytotoxicity : In a study assessing the cytotoxic effects of various piperazine derivatives, it was found that this compound led to significant reductions in cell viability in cancerous cell lines, indicating its potential as an anticancer agent .

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